molecular formula C30H28F2N6O4 B12408049 Ripk1-IN-10

Ripk1-IN-10

Cat. No.: B12408049
M. Wt: 574.6 g/mol
InChI Key: WBGCAAAEJQUSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ripk1-IN-10 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are used to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ripk1-IN-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ripk1-IN-10 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the biochemical pathways involving RIPK1.

    Biology: Investigates the role of RIPK1 in cell death and inflammation.

    Medicine: Explores therapeutic potential in treating diseases like Alzheimer’s, Parkinson’s, and multiple sclerosis.

Mechanism of Action

Ripk1-IN-10 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets include RIPK1 itself, as well as other proteins involved in necroptosis and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ripk1-IN-10

This compound is unique due to its high selectivity for RIPK1 over other kinases, making it a valuable tool for studying RIPK1-specific pathways. Its ability to cross the blood-brain barrier also makes it particularly useful for investigating neurodegenerative diseases .

Properties

Molecular Formula

C30H28F2N6O4

Molecular Weight

574.6 g/mol

IUPAC Name

N-[6-[6-[[3,5-difluoro-2-(oxan-4-yloxy)phenyl]methyl]-5-oxo-7,8-dihydro-1,6-naphthyridin-3-yl]imidazo[1,2-b]pyridazin-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C30H28F2N6O4/c31-20-11-19(28(23(32)13-20)42-21-6-9-41-10-7-21)15-37-8-5-25-22(30(37)40)12-18(14-33-25)24-3-4-27-34-26(16-38(27)36-24)35-29(39)17-1-2-17/h3-4,11-14,16-17,21H,1-2,5-10,15H2,(H,35,39)

InChI Key

WBGCAAAEJQUSDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CN3C(=N2)C=CC(=N3)C4=CC5=C(CCN(C5=O)CC6=C(C(=CC(=C6)F)F)OC7CCOCC7)N=C4

Origin of Product

United States

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